N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been the focus of the scientific community and are regarded as a “privileged motif” for several decades . They are part of a small molecule library that has been developed for medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Building Blocks for Antitumor and Antimicrobial Activities : Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been utilized as key intermediates in the synthesis of novel heterocyclic compounds. For example, reactions involving enaminones and active methylene compounds have led to the production of substituted pyridine derivatives, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have shown potential cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil, and also exhibited antimicrobial activity (S. Riyadh, 2011).
Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the [1,2,4]triazolo[4,3-a]pyrazin-3-yl moiety, has been evaluated as a bioisostere for adenine in the development of potent phosphodiesterase type 4 inhibitors. These inhibitors demonstrate high isoenzyme selectivity and potential for reducing TNFalpha release from human mononuclear cells, suggesting their utility in therapeutic applications (P. Raboisson et al., 2003).
Antibacterial Activities : Derivatives incorporating the triazolo[4,3-a]pyrazin-3-yl motif have been synthesized with promising antibacterial activities. For instance, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives were created, displaying significant antimicrobial effects against a range of pathogens, highlighting their potential as novel antibacterial agents (A. El-Agrody et al., 2000).
Cardiovascular Agents : Compounds with a fused 1,2,4-triazolo[1,5-a]pyrimidine structure, related to the query compound, have been investigated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives have shown significant potency in enhancing coronary vasodilation and reducing hypertension, suggesting their applicability as potential cardiovascular agents (Y. Sato et al., 1980).
作用機序
Target of Action
The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide are Gram-positive and Gram-negative bacteria . This compound has shown moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli strains .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is comparable to the first-line antibacterial agent ampicillin .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In particular, the compound has shown superior antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
特性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)5-4-13-12)7-14-11(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNDXKIWGUHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。